molecular formula C26H32N4O4S B2654016 4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 941893-56-7

4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

Cat. No.: B2654016
CAS No.: 941893-56-7
M. Wt: 496.63
InChI Key: ZXKOQGWEVYQYAZ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold emerged as a pharmacologically relevant structure in the late 20th century, with early synthetic routes focusing on cyclocondensation reactions between aminothiophenes and carbonyl reactants. Initial efforts, such as the condensation of 2-aminothiophene derivatives with formamide, yielded unsubstituted thieno[3,2-d]pyrimidin-4(3H)-ones, which demonstrated modest biological activity. Over time, advancements in synthetic methodologies enabled the introduction of diverse substituents at positions 2, 3, and 6, enhancing both potency and selectivity. For instance, the incorporation of sulfonamide groups at position 2 via reactions with sulfonyl cyanamide potassium salts marked a pivotal step in diversifying this scaffold. By the 2010s, thieno[3,2-d]pyrimidines had gained prominence as kinase inhibitors, exemplified by their application in targeting ataxia telangiectasia mutated and Rad3-related (ATR) kinase and enhancer of zeste homolog 2 (EZH2).

Emergence as a Privileged Structure in Drug Discovery Research

Thieno[3,2-d]pyrimidine is classified as a "privileged structure" due to its ability to interact with multiple biological targets through modular functionalization. The planar aromatic core facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the pyrimidine nitrogen atoms engage in hydrogen bonding with catalytic residues. Modifications at the 4-position, such as the introduction of cyclohexanecarboxamide groups, further enhance binding affinity and metabolic stability. For example, compound 34, a thieno[3,2-d]pyrimidine-based ATR inhibitor, achieved an IC~50~ value of 1.5 nM by incorporating a hybrid design that optimized steric and electronic properties. Similarly, EZH2 inhibitors derived from this scaffold, such as 12e , exhibited nanomolar potency against lymphoma cell lines by leveraging benzyl-linked morpholine substituents.

Significance of Cyclohexanecarboxamide Conjugation

The conjugation of N-methylcyclohexanecarboxamide to the thieno[3,2-d]pyrimidine core in the subject compound serves multiple purposes. First, the cyclohexane ring introduces conformational rigidity, reducing entropic penalties during target binding. Second, the carboxamide group enhances solubility by providing hydrogen-bonding sites, addressing a common limitation of hydrophobic heterocycles. Third, the N-methyl substitution minimizes oxidative metabolism, thereby improving oral bioavailability. Structural analogs featuring similar carboxamide modifications, such as those reported in ATR inhibitors, demonstrated favorable pharmacokinetic profiles in murine models, with compound 34 exhibiting a half-life of 4.2 hours and 68% oral bioavailability.

Biological Target Diversity of Thieno[3,2-d]pyrimidine-Based Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit remarkable polypharmacology, targeting enzymes involved in DNA repair, epigenetic regulation, and metabolic signaling:

Biological Target Role in Disease Example Compound Activity
ATR kinase DNA damage response in cancer Compound 34 IC~50~ = 1.5 nM
EZH2 Epigenetic silencing in lymphoma 12e IC~50~ = 0.55 μM (SU-DHL-6)
Sirtuin family (SIRT1/2/3) Metabolic regulation Patent WO2014138562A1 SIRT1 IC~50~ < 100 nM

The ATR kinase inhibitors, such as compound 34, exploit synthetic lethality in cancers with defective DNA damage repair mechanisms. EZH2 inhibitors like 12e suppress histone H3 lysine 27 trimethylation (H3K27me3), reactivating tumor suppressor genes in lymphoma. Additionally, sirtuin modulators derived from this scaffold regulate deacetylase activity, offering potential in metabolic disorders.

Rational Design Principles for Optimized Biological Activity

Rational design of thieno[3,2-d]pyrimidine derivatives revolves around three key strategies:

  • Hybridization : Combining the thieno[3,2-d]pyrimidine core with pharmacophores from known inhibitors. For instance, the hybrid design of compound 34 merged elements of ATR and ATM kinase inhibitors, achieving >100-fold selectivity for ATR over related kinases.
  • Substituent Optimization : Systematic modification of substituents at positions 1, 3, and 4 to balance potency and pharmacokinetics. The introduction of a 3-phenylpropylaminoethyl group in the subject compound likely enhances cell permeability through lipophilic interactions.
  • Conformational Restriction : Cyclohexanecarboxamide conjugation restricts rotational freedom, aligning the molecule optimally within target binding sites. This principle was critical in developing 12e , where rigid piperidine-2,6-dione moieties improved antiproliferative activity by 15-fold compared to flexible analogs.

Properties

IUPAC Name

4-[[2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-27-24(32)20-11-9-19(10-12-20)16-30-25(33)23-21(13-15-35-23)29(26(30)34)17-22(31)28-14-5-8-18-6-3-2-4-7-18/h2-4,6-7,13,15,19-20H,5,8-12,14,16-17H2,1H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOQGWEVYQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C30H38N4O6
  • Molecular Weight : 518.658 g/mol
  • IUPAC Name : 4-((2,4-dioxo-1-(2-oxo-2-(3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and therapeutic efficacy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : It could also interact with various receptors in the body, influencing signaling pathways that regulate cellular responses.

Antiviral Properties

Research indicates that compounds similar to this one have demonstrated antiviral properties. For instance, derivatives have been noted for their effectiveness against viral infections by modulating host cell responses or directly inhibiting viral replication mechanisms .

Anticancer Potential

Studies have suggested that thieno[3,2-d]pyrimidine derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The specific compound may share these properties due to structural similarities.

Case Studies

  • In Vitro Studies : In a study examining the effects of similar compounds on cancer cell lines, it was found that certain thieno[3,2-d]pyrimidine derivatives significantly reduced cell viability and induced apoptosis through caspase activation .
  • Drug Interaction Studies : Another study focused on the interaction of related compounds with CYP450 enzymes showed that they could inhibit CYP3A4 activity at low micromolar concentrations, suggesting potential for drug-drug interactions .

Data Table of Biological Activities

Activity TypeCompound SimilarityEffect ObservedReference
AntiviralThieno derivativesInhibition of viral replication
AnticancerThieno derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionCYP450 inhibitorsReduced metabolic activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidinediones

Pyrimidinedione derivatives, such as those synthesized in (compounds 6a–6d ), share a core structure with the target compound but differ in substituents. For example:

  • 6a : Features a cyclohexyl group and a 4-methoxybenzyl carboxamide.
  • 6d: Incorporates a 4-fluorobenzylamino group.

Bioactivity Profiling and Target Correlations

highlights that compounds with structural similarities cluster in bioactivity profiles. For instance, pyrimidinediones (6a–6d) likely target enzymes like dihydrofolate reductase (DHFR) or kinases, given their structural resemblance to known inhibitors . The target compound’s thienopyrimidine core may confer stronger π-π stacking interactions with hydrophobic enzyme pockets, enhancing potency compared to simpler pyrimidinediones .

Solubility and Extraction Considerations

emphasizes n-hexane’s efficacy in extracting non-polar compounds.

Key Research Findings and Implications

  • Structural Clustering: The thienopyrimidine core aligns the target compound with kinase inhibitors, while its substituents may reduce off-target effects compared to simpler analogues .
  • Synthetic Challenges : Steric bulk from the 3-phenylpropyl group may lower synthetic yields compared to 6a–6d , necessitating iterative optimization .

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